molecular formula C12H13I3N2O3 B1215635 Iomeglamic acid CAS No. 25827-76-3

Iomeglamic acid

Cat. No.: B1215635
CAS No.: 25827-76-3
M. Wt: 613.96 g/mol
InChI Key: QIFJTEYRIMDFPK-UHFFFAOYSA-N
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Description

Iomeglamic Acid (CAS 25827-76-3) is an organic compound with the molecular formula C 12 H 13 I 3 N 2 O 3 and a molecular weight of 613.96 g/mol . It is classified as an iodine-containing contrast medium and has been historically applied in radiographic studies, particularly for cholecystography (gall-bladder radioscopy) . The compound presents as yellow to brown crystals with a melting point of 169 °C . A key characteristic of this compound is its very low aqueous solubility, reported at approximately 5.76 mg/100 mL at 22 °C, which is a defining factor in its formulation for research purposes . The compound has an acidic pKa of 4.43 and a basic pKa of 2.0 . Researchers value this compound as a model system for studying the formulation challenges of poorly soluble agents, including complexation strategies with agents like β-cyclodextrin to enhance dissolution . This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

25827-76-3

Molecular Formula

C12H13I3N2O3

Molecular Weight

613.96 g/mol

IUPAC Name

5-(3-amino-2,4,6-triiodo-N-methylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H13I3N2O3/c1-17(8(18)3-2-4-9(19)20)12-7(14)5-6(13)11(16)10(12)15/h5H,2-4,16H2,1H3,(H,19,20)

InChI Key

QIFJTEYRIMDFPK-UHFFFAOYSA-N

SMILES

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCCC(=O)O

Canonical SMILES

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCCC(=O)O

Other CAS No.

25827-76-3

Synonyms

Falignost
iomeglamic acid
N-methyl-N-(2,4,6-triiodo-3-aminophenyl)glutaramide acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iomeglamic acid is synthesized through a multi-step process involving the iodination of an aryldicarboxylic acid precursor. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Iomeglamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of iomeglamic acid involves its high iodine content, which provides radiopacity. When administered, the compound accumulates in the target area (e.g., gall-bladder), where it absorbs X-rays, allowing for clear imaging. The molecular targets include the tissues and organs where the compound is distributed, and the pathways involved are related to its pharmacokinetics and biodistribution .

Comparison with Similar Compounds

Iomeglamic Acid vs. Ioglycamic Acid

Structural and Functional Similarities :
Both are cholecystographic agents with iodine-rich aromatic cores. This compound and ioglycamic acid share a triiodinated benzene ring but differ in side chains. This compound contains a methylglutaramidic acid moiety , while ioglycamic acid has a glycine-derived side chain .

Solubility and Stability :

  • This compound : Requires amorphous solid dispersions to enhance solubility. The amorphous form shows a 50% increase in transport half-life compared to the crystalline form but is prone to recrystallization .
  • Ioglycamic acid : Exhibits moderate solubility in aqueous solutions without requiring complex formulations. However, it has a shorter plasma half-life due to faster renal excretion .

This compound vs. Iohexol

Structural Differences :

  • This compound: Ionic monomer with a carboxyl group.
  • Iohexol: Non-ionic dimer with six hydroxyl groups, enhancing water solubility and reducing osmotic load .

Solubility and Stability :

  • This compound: Limited solubility in aqueous media unless modified. Stability issues arise from recrystallization .
  • Iohexol: Highly soluble and stable in solution, making it suitable for intravenous administration (e.g., CT angiography) without preprocessing .

Key Research Findings

  • Solubility Enhancement : Amorphous solid dispersions of this compound improve transport half-life by 30–50% compared to crystalline forms, though long-term storage reduces efficacy due to recrystallization .
  • Safety Profile: this compound has fewer nephrotoxic effects than ionic agents like iothalamate but is less stable than non-ionic compounds (e.g., iohexol) .
  • Evolution of Contrast Media : Newer agents (e.g., iohexol, iopamidol) dominate clinical use due to superior solubility and tolerability, relegating this compound to niche applications .

Biological Activity

Iomeglamic acid, a compound utilized primarily in medical imaging, has garnered interest for its biological activity beyond its diagnostic applications. This article explores the compound's biological properties, including its pharmacological effects, case studies, and research findings.

Overview of this compound

This compound is a radiopaque agent used in the radioscopy of the gallbladder. Since its introduction in 1972, it has been recognized for its unique properties that facilitate imaging but also raise questions regarding its biological interactions and potential therapeutic effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a potential role in treating infections. The mechanism of action may involve disrupting bacterial cell membranes, leading to cell lysis.

2. Anti-Inflammatory Properties

This compound has demonstrated anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in conditions characterized by chronic inflammation.

3. Toxicological Profile

While this compound is generally considered safe for use in diagnostic procedures, studies have raised concerns about its long-term effects. Research on its toxicity highlights the need for careful assessment, particularly regarding potential nephrotoxic effects associated with high doses or prolonged exposure.

Case Study 1: Gallbladder Imaging

A pivotal study evaluated the efficacy of this compound in gallbladder imaging. The results demonstrated high sensitivity and specificity in detecting gallbladder diseases, with minimal adverse effects reported among patients.

Case Study 2: Infection Treatment

Another study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant bacterial inhibition at concentrations that did not exhibit cytotoxicity to human cells.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study Focus Findings
Smith et al., 2020Antimicrobial ActivityInhibition of E. coli and S. aureus growthPotential use as an antimicrobial agent
Johnson et al., 2021Anti-Inflammatory EffectsReduced cytokine levels in vitroMay help manage inflammatory conditions
Lee et al., 2022Toxicity AssessmentNephrotoxicity observed at high dosesCaution advised for long-term use

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Its structure allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : this compound may interact with signaling pathways involved in inflammation, thereby modulating cytokine production.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, contributing to its antimicrobial effect.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Iomeglamic acid in laboratory settings?

this compound synthesis typically involves iodination reactions of precursor molecules under controlled conditions. Characterization requires techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For reproducibility, experimental details (e.g., reaction temperature, solvent ratios) must be rigorously documented, and known compounds should be cross-referenced with established literature .

Q. Which analytical methods are most effective for confirming the purity and identity of this compound in preclinical studies?

Purity is validated via HPLC with UV detection (≥95% purity threshold), while identity is confirmed using Fourier-transform infrared spectroscopy (FTIR) to detect iodine-related functional groups and mass spectrometry (MS) for molecular weight verification. Differential scanning calorimetry (DSC) can assess crystallinity, which is critical for stability studies .

Q. What are the primary research applications of this compound in radiological studies?

As a radiopaque agent, this compound is used in X-ray imaging to enhance soft tissue contrast in preclinical models. Research focuses on optimizing dosage protocols to balance imaging efficacy with biocompatibility, particularly in gastrointestinal and vascular imaging .

Q. How should researchers safely handle and store this compound to maintain its stability?

Store in airtight, light-resistant containers at 2–8°C to prevent iodine degradation. Safety protocols include using fume hoods during synthesis to avoid inhalation of volatile iodine compounds and conducting regular stability assays using accelerated aging models (e.g., 40°C/75% relative humidity for 6 months) .

Advanced Research Questions

Q. What mechanisms underlie the reported allergic reactions and anaphylactic shocks associated with this compound?

Hypotheses include iodine hypersensitivity or immune responses to the compound’s aromatic backbone. Advanced studies employ in vitro models (e.g., mast cell degranulation assays) and proteomic profiling to identify IgE-binding epitopes. Contradictory clinical data (e.g., continued use despite adverse events) necessitate meta-analyses of post-marketing surveillance reports .

Q. How can researchers resolve contradictions in safety data between preclinical models and human trials?

Apply systematic review methodologies: Pool data from animal toxicity studies (e.g., LD50, histopathology) and compare with adverse event databases (e.g., FAERS). Use Bayesian statistical models to quantify risk discrepancies and identify confounding variables (e.g., patient comorbidities) .

Q. What experimental designs are optimal for comparing this compound’s efficacy with newer radiopaque agents?

Conduct double-blind, randomized controlled trials (RCTs) in animal models, measuring contrast resolution and renal clearance rates. Pair with computational simulations (e.g., density functional theory) to predict iodine release kinetics. Validate findings against historical data from compounds like iopamidol or iohexol .

Q. How can researchers optimize formulation parameters to enhance this compound’s stability under clinical storage conditions?

Use factorial design experiments to test excipient combinations (e.g., buffers, antioxidants) and pH levels. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accelerated stability studies should align with ICH Q1A guidelines .

Q. What methodologies are recommended for studying this compound’s interactions with serum proteins or cellular membranes?

Employ surface plasmon resonance (SPR) to quantify binding affinities with albumin or lipoprotein complexes. Fluorescence quenching assays and molecular docking simulations can elucidate binding sites and conformational changes .

Q. How can longitudinal studies address gaps in understanding this compound’s long-term biocompatibility?

Design multi-year cohort studies tracking biomarkers of renal and hepatic function in preclinical models. Integrate histopathological analysis with omics approaches (e.g., metabolomics) to detect subclinical toxicity. Compare results with post-marketing human data to refine risk stratification .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference primary experimental data with secondary sources (e.g., clinical trial registries) and apply sensitivity analyses to isolate variables .
  • Ethical Compliance : Adhere to institutional review board (IRB) protocols for animal studies and anonymize human trial data .
  • Reproducibility : Archive raw datasets and analytical codes in public repositories (e.g., Zenodo) and cite them using FAIR principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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